4-(4-chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
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Description
4-(4-chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C18H16ClN3OS and its molecular weight is 357.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to target various pathogens such asBotrytis cinerea and Alternaria alternata
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been found to disrupt the production of adenosine triphosphate (atp) by oxidative removal of certain groups . This disruption in ATP production can lead to cellular death and ultimately organism mortality .
Biochemical Pathways
Similar compounds have been found to inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain . This inhibition disrupts important cellular biochemical processes, leading to the cessation of growth .
Pharmacokinetics
Similar compounds have shown good kinetic solubilities and were metabolically stable in vitro . They also demonstrated promising pharmacokinetic parameters after intravenous and oral administration to mice .
Result of Action
Similar compounds have shown potent in vitro activities against various pathogens . These compounds have also shown promising drug-like properties, supporting their potential as candidates for further investigation .
Biological Activity
4-(4-Chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide (CAS RN: 182170-95-2) is a compound of interest due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological activity based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H16ClN3OS, with a molecular weight of approximately 357.86 g/mol. The structural configuration includes a pyrimidine ring with thioxo and chlorophenyl substituents, which contribute to its pharmacological properties.
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of similar pyrimidine derivatives. While specific data on this compound's antimicrobial activity is limited, derivatives in the same class have shown promising results against various bacterial strains. For instance, compounds with similar thioxo groups exhibit significant antibacterial effects, indicating that this compound may possess similar properties.
Anti-inflammatory and Analgesic Effects
Research indicates that pyrimidine derivatives can exhibit anti-inflammatory and analgesic activities. For example, compounds with similar structures have been tested for their ability to inhibit inflammatory mediators and pain responses in animal models. Although direct studies on this specific compound are sparse, it is reasonable to hypothesize its involvement in these biological pathways based on structural similarities.
Neuroprotective Activity
A notable study highlighted the neuroprotective effects of pyrimidine derivatives in models of cerebral ischemia. The compound was shown to prolong survival times in mice subjected to acute cerebral ischemia, suggesting potential applications in neuroprotection and stroke therapy . The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
Study 1: Neuroprotective Effects
In a controlled study involving Kunming mice subjected to bilateral common carotid artery occlusion, compounds similar to this compound demonstrated significant neuroprotective activity. The results indicated a marked increase in survival rates at various dosages compared to control groups .
Dosage (mg/kg) | Survival Time (minutes) |
---|---|
10 | 14.83 ± 0.42 |
20 | 14.56 ± 0.38 |
Control | 8.67 ± 1.12 |
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of pyrimidine derivatives revealed that compounds with similar functional groups exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. While specific data for this compound's antimicrobial activity were not reported, the trends observed suggest potential efficacy .
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-11-15(17(23)21-14-5-3-2-4-6-14)16(22-18(24)20-11)12-7-9-13(19)10-8-12/h2-10,16H,1H3,(H,21,23)(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKKNQJDFFMZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.